molecular formula C12H23BrO2 B089875 2-Bromododecanoic acid CAS No. 111-56-8

2-Bromododecanoic acid

Cat. No. B089875
CAS RN: 111-56-8
M. Wt: 279.21 g/mol
InChI Key: HXKXBCBZXXQPPD-UHFFFAOYSA-N
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Description

2-Bromododecanoic acid is an off-white to slightly brown crystalline compound . It belongs to the class of organic compounds known as medium-chain fatty acids, which are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .


Synthesis Analysis

2-Bromododecanoic acid has been used in the synthesis of carboxylic amphoteric surfactants containing ether tertiary amino and carboxylic groups. It has also been used in the synthesis of C12-lipoamino acid .


Molecular Structure Analysis

The molecular formula of 2-Bromododecanoic acid is C12H23BrO2. It has an average mass of 279.214 Da and a mono-isotopic mass of 278.088135 Da .


Chemical Reactions Analysis

A study followed a model reaction between 2-Bromododecanoic Acid and four different oleic acid (OAc)-, oleyl amine (OAm)-capped CsPbBr3-xIx in-situ with 2D diffusion ordered nuclear magnetic resonance spectroscopy (DOSY) and relaxation ordered spectroscopy (ROSY). The observed diffusion coefficients (D) and relaxation times (T1) change measured in DOSY and ROSY revealed fast 2-Br coordination, then reaction with the CsPbBr3-xIx, resulting both a bromine rich inorganic product, and both an elimination (2-dodecenoic acid, 2-DDAc) and halide exchanged organic product (2-Iodododecanoic acid, 2-I) .


Physical And Chemical Properties Analysis

2-Bromododecanoic acid is an off-white to slightly brown crystalline compound . It is soluble in methanol .

Scientific Research Applications

  • Inhibitor of Lipid Metabolism and Protein S-palmitoylation : 2-Bromohexadecanoic acid, a related compound, is known as a nonselective inhibitor of lipid metabolism and protein S-palmitoylation, affecting various cellular targets (Davda et al., 2013).

  • Chemical Properties and Equilibrium Constants : Chemical equilibrium constants such as dimerization, distribution, and dissociation constants for 2-Bromodecanoic acid were investigated, providing fundamental insights into its chemical behavior (Nilsson et al., 2006).

  • Radiolabeling for Medical Imaging : Bromine-77 labeled alkyl bromides, including 77Br-12-bromododecanoic acid, have been synthesized for studying myocardial metabolism, highlighting its potential in medical imaging (Kilbourn et al., 1982).

  • Mineral Flotation : α-Bromododecanoic acid has been used in the flotation separation of spodumene from feldspar and quartz, showcasing its utility in mineral processing and extraction (Xie et al., 2021).

  • Separation of Metals : The recovery of gallium and indium from sulfate media using supported liquid membranes containing 2-Bromodecanoic acid as a carrier has been studied, demonstrating its application in metal separation (Teramoto et al., 1993).

  • Synergistic Solvent Extraction : 2-Bromodecanoic acid has been used in the synergistic extraction of trivalent actinides and lanthanides, which is significant in the field of nuclear waste management and recycling (Hagström et al., 1999).

  • Biological Research : Studies have shown its potential in inhibiting sex pheromone production in lepidopteran moths (Hernanz et al., 1997) and in affecting biofilm formation and polyhydroxyalkanoic acid synthesis in Pseudomonas aeruginosa (Gutierrez et al., 2013).

Mechanism of Action

The mechanism of action of 2-Bromododecanoic acid is not well-studied .

Safety and Hazards

2-Bromododecanoic acid is a corrosive material. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-bromododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKXBCBZXXQPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870463
Record name Dodecanoic acid, 2-bromo-
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Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromododecanoic acid

CAS RN

111-56-8
Record name 2-Bromododecanoic acid
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Record name 2-Bromododecanoate
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Record name 2-Bromododecanoic acid
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Record name Dodecanoic acid, 2-bromo-
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Record name Dodecanoic acid, 2-bromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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